2-(3-Hydroxypentan-3-yl)phenol
Overview
Description
2-(3-Hydroxypentan-3-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound, specifically, has a hydroxyl group attached to a phenyl ring and another hydroxyl group attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypentan-3-yl)phenol can be achieved through several methods. One common approach is the ipso-hydroxylation of arylboronic acids. This method involves the use of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves nucleophilic aromatic substitution reactions. These reactions typically require aryl halides and strong nucleophiles under specific conditions . Another method involves the oxidation of aryl silanes or the addition of benzene and propene in the presence of phosphoric acid to form cumene, which is then oxidized to phenol .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypentan-3-yl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive towards electrophilic halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt), sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2).
Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts catalysts.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols
Scientific Research Applications
2-(3-Hydroxypentan-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypentan-3-yl)phenol involves its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby exhibiting antioxidant properties . The hydroxyl groups in the compound play a crucial role in this process by forming phenoxyl radicals, which can further react to stabilize the compound . This mechanism is essential in various biological and chemical processes where oxidative stress is a concern.
Comparison with Similar Compounds
2-(3-Hydroxypentan-3-yl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenol with a single hydroxyl group attached to a benzene ring.
Hydroquinone: A dihydroxybenzene with two hydroxyl groups in para positions.
Catechol: A dihydroxybenzene with two hydroxyl groups in ortho positions.
Resorcinol: A dihydroxybenzene with two hydroxyl groups in meta positions.
Properties
IUPAC Name |
2-(3-hydroxypentan-3-yl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-11(13,4-2)9-7-5-6-8-10(9)12/h5-8,12-13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRROYFXVYJNZTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290642 | |
Record name | α,α-Diethyl-2-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-64-1 | |
Record name | α,α-Diethyl-2-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17890-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Diethyl-2-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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